molecular formula C11H25N B12315505 n-Undecyl-d23-amine

n-Undecyl-d23-amine

Cat. No.: B12315505
M. Wt: 194.46 g/mol
InChI Key: QFKMMXYLAPZKIB-SJTGVFOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Undecyl-d23-amine is a stable isotope-labeled compound with the molecular formula C11H2D23N. It is commonly used in various scientific research applications due to its unique properties and stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Undecyl-d23-amine typically involves the deuteration of undecylamine. This process includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

n-Undecyl-d23-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Undecyl-d23-amine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Undecyl-d23-amine involves its incorporation into various molecular pathways due to its stable isotope labeling. The deuterium atoms in the compound provide a unique signature that can be traced in different biological and chemical processes. This allows researchers to study the behavior and interaction of the compound in various systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuteration pattern, which provides distinct advantages in tracing and studying molecular interactions. Its stable isotope labeling makes it particularly valuable in research applications where precise tracking of molecular pathways is required .

Properties

Molecular Formula

C11H25N

Molecular Weight

194.46 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-amine

InChI

InChI=1S/C11H25N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2

InChI Key

QFKMMXYLAPZKIB-SJTGVFOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N

Canonical SMILES

CCCCCCCCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.